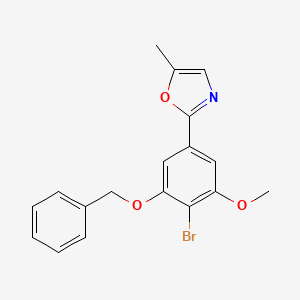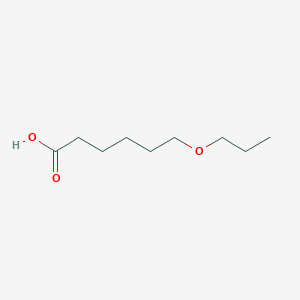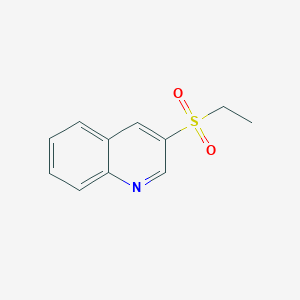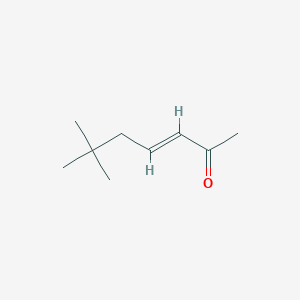
6,6-Dimethylhept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and two methyl groups attached to the sixth carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-3-en-2-one typically involves the reaction of t-butylacetylene with acrolein in the presence of a proton-extracting agent such as an organometallic compound or metallic lithium. The reaction is carried out at temperatures ranging from -40°C to +20°C. The product is then isolated and purified .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but with optimizations for large-scale production. The use of safer solvents like cyclopentyl methyl ether instead of tetrahydrofuran has been implemented to enhance safety and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
6,6-Dimethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
6,6-Dimethyl-3-heptyne: A structurally similar compound with a triple bond instead of a double bond.
6-Hydroxy-4,6-dimethyl-3-hepten-2-one: A compound with a hydroxyl group attached to the carbon chain.
Uniqueness: 6,6-Dimethylhept-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its combination of a double bond and a ketone group makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-6,6-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
Clave InChI |
ODIWAYIMVVHHLK-AATRIKPKSA-N |
SMILES isomérico |
CC(=O)/C=C/CC(C)(C)C |
SMILES canónico |
CC(=O)C=CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


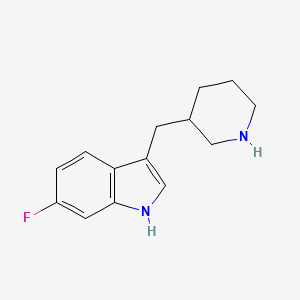
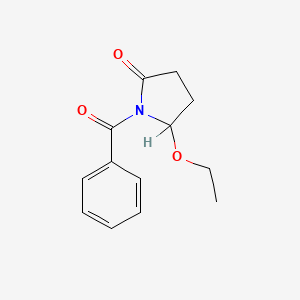
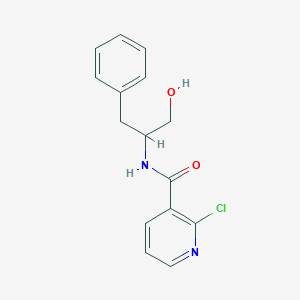
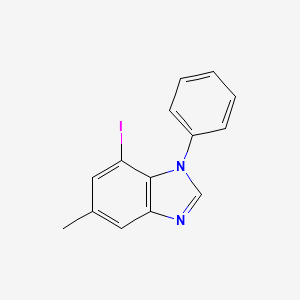
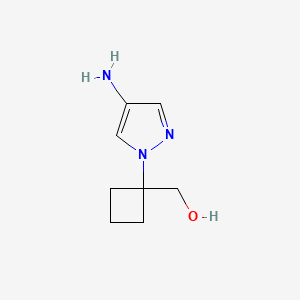
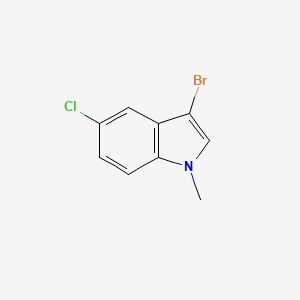
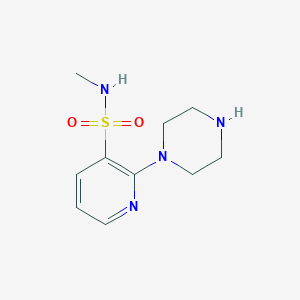
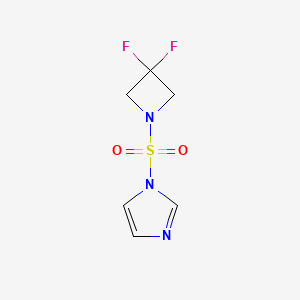
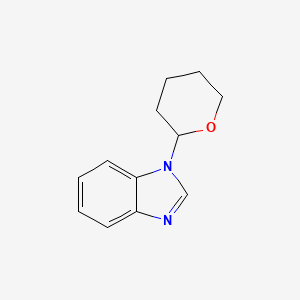
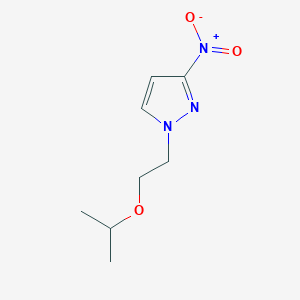
![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
